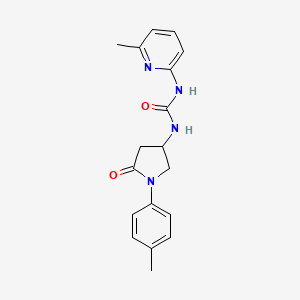

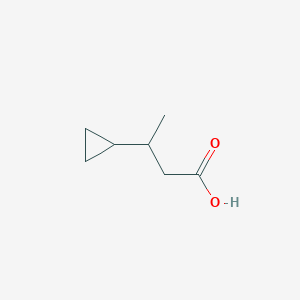

1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MP-10, and it is a potent and selective inhibitor of the enzyme protein kinase C (PKC). PKC is a crucial regulatory enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. MP-10 has been shown to have promising therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Substituent Effects and Molecular Interactions

Substituent Effects on Pyrid-2-yl Ureas : Research has explored the equilibria between conformational isomers of pyrid-2-yl ureas, showing preferences for certain forms influenced by substituents, which could impact molecular interactions and complexation behaviors, particularly in the context of cytosine complexation. This has implications for understanding molecular behavior in various environments, highlighting the role of substituents in influencing molecular structure and interactions (Chia-Hui Chien et al., 2004).

Complexation-Induced Unfolding of Heterocyclic Ureas : Studies have shown that heterocyclic ureas can unfold to form multiply hydrogen-bonded complexes. This behavior is crucial for self-assembly processes and could be utilized in designing novel materials or molecular recognition systems (Perry S. Corbin et al., 2001).

Antimicrobial Activity

Antimicrobial Activity of N-Substituted Ureas : The synthesis of N-substituted ureas and their evaluation for antimicrobial activity demonstrates potential applications in developing new antimicrobial agents. This research shows moderate antimicrobial activities against certain strains, indicating potential for further development and optimization for medical applications (P. V. G. Reddy et al., 2003).

Redox Systems

Novel Urea Derivatives as Redox Systems : The synthesis of novel urea derivatives and their electrochemical analysis reveal their potential as redox systems. Such systems could find applications in electronic materials or as sensors, given their reversible oxidation properties and structural uniqueness (R. Weiss et al., 2000).

Binding and Sensing

Binding of Carboxylic Acids by Fluorescent Pyridyl Ureas : Research into fluorescent pyridyl ureas' ability to bind carboxylic acids and shift fluorescence upon acid addition suggests applications in sensing and molecular recognition. This fluorescence response to acid binding could be utilized in designing fluorescent sensors for various applications (L. Jordan et al., 2010).

Hydrogen Bonding and Coordination

Silver Coordination and Hydrogen Bonds : The study of silver complexes with pyridyl ligands demonstrates the intricate balance between coordination chemistry and hydrogen bonding, suggesting applications in crystal engineering and material science. This research could contribute to the development of materials with specific optical or electronic properties (C. Schauer et al., 1998).

Propiedades

IUPAC Name |

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methylpyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-12-6-8-15(9-7-12)22-11-14(10-17(22)23)20-18(24)21-16-5-3-4-13(2)19-16/h3-9,14H,10-11H2,1-2H3,(H2,19,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWMZLPIHAJDPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2769895.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2769896.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769899.png)

![N-[(E)-1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B2769900.png)

![(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2769902.png)

![2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2769903.png)

![2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2769913.png)